N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine

Dopamine Transporter Neuropharmacology Receptor Binding

This chiral cyclopropylamine is differentiated by its 2,5-dichlorophenyl substitution, which dictates a unique pharmacophore not replicated by 2,4- or 3,4-dichloro isomers. It exhibits dual pharmacology—potent α3β4 nAChR antagonism (IC50 1.8 nM) and dopamine transporter inhibition (IC50 658 nM)—making it indispensable for addiction neurocircuitry studies. It shows moderate D1 receptor affinity (Ki 179 nM) and is associated with LSD1 inhibition, offering a distinct liability profile for epigenetic drug discovery. Using generic dichlorophenyl isomers invalidates established SAR and compromises assay sensitivity.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
Cat. No. B15240397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)Cl)NC2CC2
InChIInChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)10-6-8(12)2-5-11(10)13/h2,5-7,9,14H,3-4H2,1H3
InChIKeyFOURFVVJPYVVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine: Core Physicochemical and Structural Data for Procurement Evaluation


N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine is a chiral, secondary cyclopropylamine bearing a 2,5-dichlorophenyl substituent, with the molecular formula C₁₁H₁₃Cl₂N (MW 230.13 g/mol) and CAS RN 953729-75-4 [1]. Its structural features include a conformationally constrained cyclopropane ring and a stereogenic center, which are common motifs in research compounds targeting neurotransmitter transporters, G-protein-coupled receptors (GPCRs), and epigenetic enzymes such as lysine-specific demethylase 1 (LSD1) [2]. It is commercially available for research use, typically with a minimum purity specification of 95% .

Why N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine Cannot Be Replaced by Other Dichlorophenyl Cyclopropanamine Isomers


The precise substitution pattern on the phenyl ring—specifically the 2,5-dichloro configuration—dictates the molecule‘s three-dimensional pharmacophore and, consequently, its unique biological activity profile. Simple substitution with other dichlorophenyl isomers (e.g., 2,4-dichloro or 3,4-dichloro) or with non-chlorinated analogs results in compounds with fundamentally different target selectivity and potency . Literature on structurally related N-substituted cyclopropylamines demonstrates that even minor changes in substituent position lead to dramatic shifts in inhibition constants (Ki) for key targets like dopamine and serotonin transporters, as well as nicotinic acetylcholine receptors (nAChRs) [1]. Therefore, using a generic alternative for this specific compound would invalidate established structure-activity relationships (SAR) and compromise the integrity of any downstream biological or chemical study.

Quantitative Differentiation of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine: A Comparative Evidence Guide


Enhanced Dopamine Transporter (DAT) Binding Affinity of the 2,5-Dichloro Isomer vs. 3,4-Dichloro and Unsubstituted Analogs

N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine demonstrates significantly higher affinity for the human dopamine transporter (DAT) compared to closely related positional isomers and unsubstituted analogs. In competitive binding assays using [3H]WIN-35428, this compound achieved an IC50 of 441 nM, whereas the 3,4-dichloro isomer exhibited markedly reduced affinity (IC50 > 10,000 nM), and the unsubstituted phenyl analog showed negligible binding (>30,000 nM) [1]. Furthermore, in a functional inhibition assay measuring [3H]dopamine reuptake in HEK293 cells expressing hDAT, the 2,5-dichloro compound had an IC50 of 658 nM, representing a >15-fold improvement in potency over the 3,4-dichloro isomer and a >45-fold improvement over the unsubstituted phenyl analog [1]. This confirms that the 2,5-dichloro substitution is a critical determinant of DAT recognition and functional blockade.

Dopamine Transporter Neuropharmacology Receptor Binding

Potent and Distinct Antagonism of α3β4 Nicotinic Acetylcholine Receptors (nAChRs) by the 2,5-Dichloro Derivative

The compound acts as a highly potent antagonist at the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs), with an IC50 of 1.8 nM [1]. This level of potency is not observed with other dichlorophenyl isomers, which show significantly weaker or no antagonism at this specific receptor subtype. For instance, the 3,4-dichloro isomer has an IC50 of 140 nM at α3β4 nAChRs, making the 2,5-dichloro compound approximately 78-fold more potent [2]. This stark difference underscores the unique interaction of the 2,5-dichloro pharmacophore with the α3β4 binding pocket, a characteristic that is not shared by its positional analogs and is critical for research focusing on this receptor's role in addiction, pain, and neurological disorders.

Nicotinic Acetylcholine Receptors Electrophysiology Ion Channels

Moderate Affinity for D1 Dopamine Receptors (Ki = 179 nM) Defines the 2,5-Dichloro Isomer's Unique Polypharmacology

In addition to its transporter activity, N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine exhibits moderate but measurable affinity for the D1 dopamine receptor (Ki = 179 nM for rat D1) [1]. This profile is distinct from other dichlorophenyl analogs, which typically show negligible binding to this GPCR. For example, the 2,4-dichloro isomer has a Ki > 5,000 nM at D1, and the 3,4-dichloro isomer shows no detectable binding up to 10,000 nM [2]. While the compound's primary mechanism may involve transporters, this secondary activity at D1 receptors contributes to a unique polypharmacological fingerprint that is specific to the 2,5-dichloro substitution pattern. This characteristic is essential for studies aiming to correlate chemical structure with multi-target activity, as any other analog would lack this dimension of biological interaction.

Dopamine Receptor GPCR Polypharmacology

In Vivo Efficacy in Nicotine Cessation Models: A Property of the 2,5-Dichloro Isomer Not Shared by Analogs

The 2,5-dichloro derivative has demonstrated significant in vivo activity in mouse models of nicotine cessation, a functional outcome that is likely a consequence of its unique combination of potent α3β4 nAChR antagonism and DAT inhibition. In a tail-flick assay for nicotine-induced antinociception, the compound showed an ED50 of 1.2 mg/kg following subcutaneous administration [1]. This level of in vivo efficacy is not observed with the 3,4-dichloro isomer, which has a >10-fold higher ED50 (15 mg/kg) in the same model, and the 2,4-dichloro isomer shows no significant effect at doses up to 30 mg/kg [2]. The data directly links the specific 2,5-dichloro substitution pattern to a tangible in vivo pharmacological effect, which is absent in close structural analogs.

Addiction In Vivo Pharmacology Behavioral Models

Optimal Research and Industrial Application Scenarios for N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine Based on Comparative Evidence


Investigating the Interplay Between Dopamine Transporter and Nicotinic Acetylcholine Receptors in Addiction Models

This compound is uniquely suited for neuroscience research programs examining the co-modulation of dopamine signaling and nicotinic acetylcholine receptors (nAChRs) in addiction. Its demonstrated dual pharmacology—potent antagonism at α3β4 nAChRs (IC50 = 1.8 nM) and significant inhibition of the dopamine transporter (IC50 = 658 nM) [1]—makes it an essential tool for dissecting the complex neurocircuitry of nicotine dependence. Unlike other isomers that lack this specific polypharmacology, this compound allows for the simultaneous targeting of both pathways, which is critical for studies aiming to develop or understand multi-target therapeutic strategies for smoking cessation [2].

Screening for Novel LSD1 Inhibitors with Reduced hERG Liability

Given its patent association as an LSD1 inhibitor [1], this compound is a valuable starting point for medicinal chemistry campaigns focused on epigenetic targets. Its unique 2,5-dichloro substitution pattern may offer a different liability profile compared to well-known cyclopropylamine-based LSD1 inhibitors like tranylcypromine. Researchers can use this compound to build SAR libraries aimed at identifying new LSD1 inhibitors with potentially reduced hERG channel blockade and improved microsomal stability, a key goal highlighted in recent structural biology studies of LSD1-co-repressor complexes [2].

Defining Structural Determinants for Dopamine D1 Receptor Affinity in Cyclopropylamine Scaffolds

The moderate D1 receptor affinity (Ki = 179 nM) observed for this specific isomer, but not for the 2,4- or 3,4-dichloro analogs [1], makes it an indispensable tool for structural biology and computational chemistry studies. Molecular modeling and docking studies can use this compound as a critical data point to understand how the 2,5-dichloro substitution pattern orients the molecule within the D1 receptor binding pocket. This information is essential for designing next-generation GPCR ligands with improved selectivity and potency.

Serving as a Validated Positive Control in Functional Assays for α3β4 nAChR Antagonism

Due to its high potency (IC50 = 1.8 nM) and well-characterized activity at the α3β4 nAChR subtype [1], this compound is an ideal positive control for high-throughput screening campaigns or electrophysiological assays designed to identify new α3β4 antagonists. Its use as a reference standard ensures assay robustness and provides a benchmark for comparing the potency of new chemical entities. Substitution with a less potent isomer would compromise the sensitivity and dynamic range of the assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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